molecular formula C9H8N2O3 B13902781 5-[5-Methylfurfurylidene]hydantoin

5-[5-Methylfurfurylidene]hydantoin

Cat. No.: B13902781
M. Wt: 192.17 g/mol
InChI Key: SVKZXKKTIHBLDS-DAXSKMNVSA-N
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Description

5-[1-(5-Methyl-furan-2-yl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione is a heterocyclic compound that features both furan and imidazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(5-Methyl-furan-2-yl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione typically involves the condensation of 5-methylfurfural with imidazolidine-2,4-dione under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-[1-(5-Methyl-furan-2-yl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan carboxylic acids, while reduction of the imidazolidine ring can produce imidazolidine derivatives .

Scientific Research Applications

5-[1-(5-Methyl-furan-2-yl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[1-(5-Methyl-furan-2-yl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxymethylfurfural: A furan derivative with similar structural features.

    2,5-Furandicarboxylic Acid: Another furan-based compound with distinct properties.

    Imidazolidine-2,4-dione: The parent compound of the imidazolidine ring.

Uniqueness

5-[1-(5-Methyl-furan-2-yl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione is unique due to the combination of furan and imidazolidine rings, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

(5Z)-5-[(5-methylfuran-2-yl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C9H8N2O3/c1-5-2-3-6(14-5)4-7-8(12)11-9(13)10-7/h2-4H,1H3,(H2,10,11,12,13)/b7-4-

InChI Key

SVKZXKKTIHBLDS-DAXSKMNVSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)NC(=O)N2

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)NC(=O)N2

Origin of Product

United States

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